4-甲基-1,3-噁唑烷-2-酮

描述

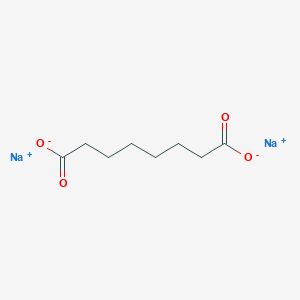

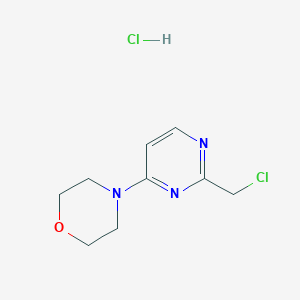

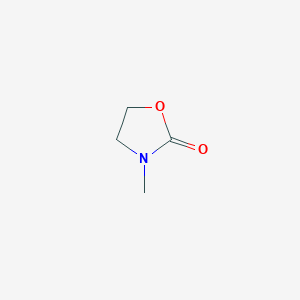

4-Methyl-1,3-oxazolidin-2-one is a heterocyclic compound . It has the empirical formula C4H7NO2 and a molecular weight of 101.10 . It is a solid substance .

Synthesis Analysis

The synthesis of oxazolidin-2-ones derivatives, including 4-Methyl-1,3-oxazolidin-2-one, has been carried out starting from urea and ethanolamine reagents using microwave irradiation in a chemical paste medium . An efficient, versatile, and practical gram-scale preparation of oxazolidinone has been achieved .

Molecular Structure Analysis

The molecular structure of 4-Methyl-1,3-oxazolidin-2-one consists of a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The SMILES string representation of this compound is CC1COC(=O)N1 .

Chemical Reactions Analysis

Oxazolidin-2-ones, including 4-Methyl-1,3-oxazolidin-2-one, are known to be used as chiral auxiliaries in stereoselective transformations . They have been prepared by chemical synthesis via diverse synthetic routes that have been extensively studied in academic and industrial labs .

Physical And Chemical Properties Analysis

4-Methyl-1,3-oxazolidin-2-one is a solid substance . It has an empirical formula of C4H7NO2 and a molecular weight of 101.10 .

科学研究应用

1. Stereoselective Synthesis of Oxazolidin-2-ones

- Summary of Application: 4-Methyl-1,3-oxazolidin-2-one is used in the synthesis of 4,5-disubstituted oxazolidin-2-one scaffolds . This is achieved through a combination of an asymmetric aldol and a modified Curtius protocol .

- Methods of Application: The method involves an effective intramolecular ring closure to rapidly access a range of oxazolidin-2-one building blocks .

- Results or Outcomes: This strategy permits a straightforward and concise asymmetric total synthesis of (−)-cytoxazone .

2. Antibacterial Activity of Oxazolidin-2-Ones

- Summary of Application: 4-Methyl-1,3-oxazolidin-2-one analogues have been synthesized and evaluated for their antibacterial activity on methicillin-resistant Staphylococcus aureus (MRSA) strains .

- Methods of Application: The study involved the synthesis of new 3-oxazolidin-2-one analogues and their evaluation on 12 MRSA clinical isolates .

- Results or Outcomes: One of the analogues, ( R )-5- ( ( S )-1-dibenzylaminoethyl)-1,3-oxazolidin-2-one ( 7a), exhibited antibacterial activity at 6.6 μg .

3. Reaction Buffer for Enzymes

- Summary of Application: 4-Methyl-1,3-oxazolidin-2-one is used in the preparation of 4-hydroxymethyl-4-methyl-oxazolidin-2-one, which serves as a reaction buffer for enzymes with an activity in the basic pH range .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The specific results or outcomes were not detailed in the source .

4. Chiral Auxiliaries

- Summary of Application: Chiral oxazolidinones, including 4-Methyl-1,3-oxazolidin-2-one, are widely used as chiral auxiliaries in organic synthesis .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The specific results or outcomes were not detailed in the source .

5. Antibacterial Activity

- Summary of Application: Certain compounds containing 2-oxazolidinone rings, including 4-Methyl-1,3-oxazolidin-2-one, have shown potent antibacterial activities .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The specific results or outcomes were not detailed in the source .

6. Asymmetric Alkylation

- Summary of Application: Chiral oxazolidinones, including 4-Methyl-1,3-oxazolidin-2-one, have been employed as effective chiral auxiliaries in the asymmetric alkylation of different enolates . This strategy has been found promising and successful when used as the key step (steps) in the total synthesis of several biologically active natural products .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The specific results or outcomes were not detailed in the source .

7. Preparation of Linezolid

- Summary of Application: 4-Methyl-1,3-oxazolidin-2-one is used in the preparation of Linezolid, an antibiotic used to treat infections caused by Gram-positive bacteria .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The specific results or outcomes were not detailed in the source .

8. Synthesis of Daily Chemical Products

- Summary of Application: 2-Oxazolidone, which includes 4-Methyl-1,3-oxazolidin-2-one, can be used in the synthesis of fibers, active dyes, cosmetics, lubricant additives, rust inhibitors, and dye auxiliaries . It is also an important intermediate in the synthesis of carmustine and cyclohexyl nitrosourea .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The specific results or outcomes were not detailed in the source .

安全和危害

The safety information available indicates that 4-Methyl-1,3-oxazolidin-2-one is classified under Acute Tox. 4 Oral, with a hazard statement of H302 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

未来方向

While specific future directions for 4-Methyl-1,3-oxazolidin-2-one are not mentioned, oxazolidin-2-ones are considered one of the most important new classes of antibacterials to emerge in the last 30 years, with potent activity against multidrug-resistant Gram-positive bacteria . This suggests potential future research directions in the development of new antibacterial agents.

属性

IUPAC Name |

4-methyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c1-3-2-7-4(6)5-3/h3H,2H2,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAJFEOKPKHIPEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-1,3-oxazolidin-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B180238.png)

![1-Chloro-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene](/img/structure/B180243.png)

![7-(4-Nitro-1,2,5-oxadiazol-3-yl)-3-oxa-2,4,6-triaza-7-azonia-8-azanidabicyclo[3.3.0]octa-1,4,6-triene](/img/structure/B180248.png)